

# Anwendungsleitfaden: Chemische Derivatisierung der Nitrilgruppe in 2-(6-Brompyridin-3-YL)acetonitril

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(6-Bromopyridin-3-YL)acetonitrile

Cat. No.: B129926

[Get Quote](#)

Anwendungs-ID: AN-P5B3-001 Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler  
Datum der Veröffentlichung: 09. Januar 2026

## Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine detaillierte technische Anleitung für die chemische Umwandlung der Nitrilgruppe des pharmazeutischen Zwischenprodukts 2-(6-Brompyridin-3-YL)acetonitril. Es werden Protokolle für die Hydrolyse zu Carbonsäuren und Amiden, die Reduktion zu primären Aminen und die [3+2]-Cycloaddition zur Synthese von Tetrazolen vorgestellt. Der Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und legt den Schwerpunkt auf experimentelle Kausalität, methodische Robustheit und Sicherheitsaspekte.

## Einleitung und strategische Bedeutung

2-(6-Brompyridin-3-YL)acetonitril ist ein wertvolles Ausgangsmaterial in der medizinischen Chemie und der Wirkstoffentdeckung. Seine strukturellen Merkmale, insbesondere der Brompyridin-Ring und die reaktive Nitrilgruppe, machen es zu einem vielseitigen Baustein für die Synthese einer Vielzahl von biologisch aktiven Molekülen. Die chemische Modifikation der Nitrilgruppe ermöglicht den Zugang zu wichtigen funktionellen Gruppen wie Carbonsäuren,

primären Amiden, primären Aminen und Tetrazolringen, die in vielen pharmazeutischen Wirkstoffen als zentrale Strukturelemente oder Bioisostere dienen.[1][2]

Dieser Leitfaden beschreibt drei grundlegende Derivatisierungswege für die Nitrilgruppe, die für die Erstellung von Substanzbibliotheken und die Optimierung von Leitstrukturen von entscheidender Bedeutung sind. Jedes Protokoll wurde unter Berücksichtigung der potenziellen Reaktivität des Bromsubstituenten am Pyridinring entwickelt, um die Selektivität zu maximieren und unerwünschte Nebenreaktionen zu minimieren.

## Hydrolyse der Nitrilgruppe: Synthese von Carbonsäuren und Amiden

Die Hydrolyse der Nitrilgruppe ist eine fundamentale Transformation, die entweder zu einer Carbonsäure oder einem Amid führen kann, abhängig von den Reaktionsbedingungen.[3] Beide funktionellen Gruppen sind in der Wirkstoffentwicklung von großer Bedeutung.

### Säurekatalysierte Hydrolyse zu 2-(6-Brompyridin-3-yl)essigsäure

Die vollständige Hydrolyse der Nitrilgruppe zu einer Carbonsäure wird typischerweise unter sauren Bedingungen und Erhitzen durchgeführt.[1][4] Die Reaktion verläuft über ein Amid-Intermediat, das unter den sauren Bedingungen weiter zur Carbonsäure hydrolysiert wird.

Mechanismus der säurekatalysierten Hydrolyse: Der Mechanismus beginnt mit der Protonierung des Nitrilstickstoffs, was die Elektrophilie des Nitrilkohlenstoffs erhöht. Ein anschließender nukleophiler Angriff von Wasser führt nach Tautomerisierung zum Amid-Intermediat. Dieses wird erneut am Carbonylsauerstoff protoniert, von Wasser angegriffen und schließlich unter Abspaltung von Ammonium zum Carbonsäureprodukt hydrolysiert.

Abbildung 1: Reaktionsweg der säurekatalysierten Nitrilhydrolyse.

#### Experimentelles Protokoll: Säurehydrolyse

- **Reaktionsaufbau:** In einem 100-mL-Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, wird 2-(6-Brompyridin-3-YL)acetonitril (1,0 Äq.) in einer 6 M wässrigen Schwefelsäurelösung (ca. 10-20 Vol.) suspendiert.

- **Reaktion:** Die Mischung wird unter starkem Rühren für 4-8 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder HPLC überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist.
- **Aufarbeitung:** Nach Abschluss der Reaktion wird der Kolben auf Raumtemperatur abgekühlt und anschließend in einem Eisbad gekühlt. Der pH-Wert der Lösung wird vorsichtig durch tropfenweise Zugabe einer konzentrierten Natriumhydroxidlösung auf ca. 3-4 eingestellt, wobei das Produkt ausfallen kann.
- **Isolierung:** Der entstandene Niederschlag wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser gewaschen und an der Luft oder im Vakuum getrocknet.
- **Reinigung:** Falls erforderlich, kann das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser-Gemisch) gereinigt werden, um 2-(6-Brompyridin-3-yl)essigsäure als Feststoff zu erhalten.

## Basenkatalysierte Hydrolyse zu 2-(6-Brompyridin-3-yl)acetamid

Die partielle Hydrolyse zu einem Amid kann unter kontrollierten basischen Bedingungen erreicht werden. Die Reaktion wird typischerweise bei niedrigeren Temperaturen durchgeführt, um die Weiterhydrolyse zur Carbonsäure zu minimieren.

### Experimentelles Protokoll: Basische Hydrolyse

- **Reaktionsaufbau:** 2-(6-Brompyridin-3-YL)acetonitril (1,0 Äq.) wird in einem Gemisch aus Ethanol und Wasser gelöst. Eine konzentrierte wässrige Lösung von Kaliumhydroxid (2,0-3,0 Äq.) wird zugegeben.[\[5\]](#)
- **Reaktion:** Die Reaktionsmischung wird bei 50-60 °C für 2-4 Stunden gerührt. Der Fortschritt wird sorgfältig mittels DC oder HPLC überwacht, um die Bildung des Amids zu maximieren und die Bildung der Carbonsäure zu minimieren.
- **Aufarbeitung:** Nach der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird in Wasser aufgenommen und mehrmals mit Ethylacetat oder Dichlormethan extrahiert.

- Isolierung: Die vereinigten organischen Phasen werden mit Wasser und anschließend mit einer gesättigten Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeeengt.
- Reinigung: Das rohe 2-(6-Brompyridin-3-yl)acetamid wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt.

## Reduktion der Nitrilgruppe: Synthese von 2-(6-Brompyridin-3-yl)ethanamin

Die Reduktion von Nitrilen zu primären Aminen ist eine Schlüsselreaktion für die Einführung einer basischen Aminogruppe, die häufig für die Interaktion mit biologischen Zielstrukturen erforderlich ist.<sup>[6]</sup>

### Reduktion mit Raney-Nickel

Die katalytische Hydrierung mit Raney-Nickel ist eine gängige und kostengünstige Methode zur Reduktion von Nitrilen.<sup>[7][8]</sup> Es ist jedoch Vorsicht geboten, da unter harschen Bedingungen eine reduktive Dehalogenierung des Brompyridins auftreten kann.<sup>[9][10]</sup> Die Optimierung der Reaktionsbedingungen (Druck, Temperatur, Zeit) ist entscheidend für die Chemoselektivität.

Mechanismus der Raney-Nickel-Reduktion: Die Reaktion erfolgt durch die heterogene katalytische Hydrierung. Wasserstoff wird an der Oberfläche des Raney-Nickel-Katalysators adsorbiert und aktiviert. Die Nitrilgruppe koordiniert an die Katalysatoroberfläche und wird schrittweise durch Addition von Wasserstoffatomen zum primären Amin reduziert, wobei ein Imin als Intermediat durchlaufen wird.

Abbildung 2: Allgemeiner Arbeitsablauf für die katalytische Hydrierung.

#### Experimentelles Protokoll: Raney-Nickel-Reduktion

- Vorsichtsmaßnahmen: Raney-Nickel ist pyrophor und muss unter einer inerten Atmosphäre oder unter Lösungsmittel gehandhabt werden.<sup>[9]</sup>
- Reaktionsaufbau: In einem Hydrierreaktor wird 2-(6-Brompyridin-3-yl)acetonitril (1,0 Äq.) in Ethanol, das mit Ammoniak gesättigt ist, gelöst. Die Zugabe von Ammoniak unterdrückt die Bildung von sekundären und tertiären Aminen.

- Katalysatorzugabe: Eine Suspension von Raney-Nickel (ca. 10-20 Gew.-%) in Ethanol wird vorsichtig unter einer Argon- oder Stickstoffatmosphäre zugegeben.
- Hydrierung: Der Reaktor wird verschlossen, mehrmals mit Wasserstoff gespült und anschließend mit Wasserstoff (ca. 50 psi) unter Druck gesetzt. Die Mischung wird bei Raumtemperatur für 4-12 Stunden kräftig gerührt. Der Reaktionsfortschritt wird durch die Wasserstoffaufnahme oder Probenanalyse (GC-MS, LC-MS) verfolgt.
- Aufarbeitung: Nach Abschluss der Reaktion wird der Wasserstoffdruck vorsichtig abgelassen und der Reaktor mit Stickstoff gespült. Der Katalysator wird durch Filtration über Celite entfernt. Achtung: Der Filterkuchen muss feucht gehalten und fachgerecht entsorgt werden.
- Isolierung: Das Filtrat wird unter reduziertem Druck eingeeengt, um das rohe 2-(6-Brompyridin-3-yl)ethanamin zu erhalten, das als Öl oder Feststoff anfällt.
- Reinigung: Das Produkt kann durch Vakuumdestillation oder durch Umwandlung in sein Hydrochlorid-Salz und anschließende Rekristallisation gereinigt werden.

## Reduktion mit Lithiumaluminiumhydrid (LAH)

LAH ist ein sehr starkes Reduktionsmittel, das Nitrile effizient zu primären Aminen reduziert. [10][11][12] Aufgrund seiner hohen Reaktivität ist eine sorgfältige Handhabung unter streng wasserfreien Bedingungen erforderlich. Es besteht ebenfalls das Risiko einer Dehalogenierung.

### Experimentelles Protokoll: LAH-Reduktion

- Vorsichtsmaßnahmen: LAH reagiert heftig mit Wasser und protischen Lösungsmitteln. Alle Glasgeräte müssen absolut trocken sein und die Reaktion muss unter einer inerten Atmosphäre (Argon oder Stickstoff) durchgeführt werden.
- Reaktionsaufbau: In einem trockenen Dreihalskolben, ausgestattet mit Tropftrichter, Rückflusskühler und Inertgasanschluss, wird eine Suspension von LAH (1,5-2,0 Äq.) in wasserfreiem Tetrahydrofuran (THF) vorgelegt und auf 0 °C gekühlt.
- Zugabe des Substrats: Eine Lösung von 2-(6-Brompyridin-3-YL)acetonitril (1,0 Äq.) in wasserfreiem THF wird langsam über den Tropftrichter zugegeben, wobei die Temperatur

unter 10 °C gehalten wird.

- **Reaktion:** Nach beendeter Zugabe wird die Kühlung entfernt und die Mischung für 2-4 Stunden bei Raumtemperatur gerührt.
- **Aufarbeitung (Quenchen):** Die Reaktion wird durch vorsichtige, langsame und tropfenweise Zugabe von Wasser (X mL), gefolgt von 15%iger wässriger NaOH-Lösung (X mL) und erneut Wasser (3X mL) bei 0 °C beendet (wobei X die Masse des eingesetzten LAH in Gramm ist). Dies führt zur Bildung eines gut filtrierbaren Aluminiumhydroxid-Niederschlags.
- **Isolierung:** Der Niederschlag wird über Celite abfiltriert und der Filterkuchen gründlich mit THF gewaschen. Das kombinierte Filtrat wird im Vakuum eingeeengt.
- **Reinigung:** Der Rückstand wird in einem geeigneten Lösungsmittel aufgenommen und einer sauren oder basischen Extraktion unterzogen, um das Amin zu reinigen. Eine anschließende Säulenchromatographie oder Destillation kann erforderlich sein.

## [3+2]-Cycloaddition: Synthese von 5-((6-Brompyridin-3-yl)methyl)-1H-tetrazol

Die [3+2]-Cycloaddition von Nitrilen mit Aziden ist die gebräuchlichste Methode zur Synthese von 5-substituierten 1H-Tetrazolen.<sup>[1][2]</sup> Der Tetrazolring ist ein wichtiger Bioisoster für die Carbonsäuregruppe in der medizinischen Chemie, da er ähnliche saure Eigenschaften, aber eine verbesserte metabolische Stabilität und bessere pharmakokinetische Profile aufweisen kann.<sup>[1]</sup>

**Mechanismus der [3+2]-Cycloaddition:** Die Reaktion wird oft durch Lewis-Säuren oder Brønsted-Säuren katalysiert, die die Nitrilgruppe für den nukleophilen Angriff des Azid-Ions aktivieren.<sup>[2]</sup> Der Mechanismus ist eine schrittweise Cycloaddition. Nach dem Angriff des Azids auf den aktivierten Nitrilkohlenstoff kommt es zum Ringschluss und anschließender Protonierung, um den aromatischen Tetrazolring zu bilden.

Abbildung 3: Vereinfachter Reaktionsweg der Tetrazol-Synthese.

Experimentelles Protokoll: Tetrazol-Synthese

- **Vorsichtsmaßnahmen:** Natriumazid ist hochgiftig. Bei der Ansäuerung der Reaktionsmischung kann die explosive und toxische Stickstoffwasserstoffsäure ( $\text{HN}_3$ ) entstehen. Alle Arbeiten müssen in einem gut funktionierenden Abzug durchgeführt werden.
- **Reaktionsaufbau:** In einem Rundkolben werden 2-(6-Brompyridin-3-YL)acetonitril (1,0 Äq.), Natriumazid ( $\text{NaN}_3$ , 1,5-2,0 Äq.) und Ammoniumchlorid ( $\text{NH}_4\text{Cl}$ , 1,5-2,0 Äq.) in N,N-Dimethylformamid (DMF) suspendiert.
- **Reaktion:** Die Mischung wird unter Rühren auf 100-120 °C erhitzt und für 12-24 Stunden bei dieser Temperatur gehalten. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
- **Aufarbeitung:** Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und vorsichtig in eine Mischung aus Eiswasser und konzentrierter Salzsäure gegossen, um das Produkt auszufällen. Der pH-Wert sollte auf ca. 1-2 eingestellt werden.
- **Isolierung:** Der entstandene Niederschlag wird abfiltriert, gründlich mit kaltem Wasser gewaschen und getrocknet.
- **Reinigung:** Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Acetonitril) gereinigt werden, um das gewünschte Tetrazol als kristallinen Feststoff zu erhalten.

## Zusammenfassung der Derivatisierungsmethoden

Transformation	Produkt	Hauptreagenzien	Typische Bedingungen	Wichtige Überlegungen
Säurehydrolyse	Carbonsäure	H <sub>2</sub> SO <sub>4</sub> (aq) oder HCl (aq)	Rückfluss, 4-8 h	Vollständige Hydrolyse, erfordert hohe Temperaturen.
Basische Hydrolyse	Amid	KOH oder NaOH in EtOH/H <sub>2</sub> O	50-60 °C, 2-4 h	Partielle Hydrolyse, Kontrolle zur Vermeidung von Säurebildung.
Reduktion	Primäres Amin	1. Raney-Ni, H <sub>2</sub> (50 psi) 2. LiAlH <sub>4</sub>	1. RT, 4-12 h 2. 0 °C bis RT, 2-4 h	1. Risiko der Dehalogenierung 2. Strikter Wasserausschluss, hohe Reaktivität.
[3+2]-Cycloaddition	Tetrazol	NaN <sub>3</sub> , NH <sub>4</sub> Cl in DMF	100-120 °C, 12-24 h	Toxizität von Azid, Bildung von HN <sub>3</sub> bei der Aufarbeitung.

## Referenzen

- Sutherland, A. G. (2025). Raney Nickel: An Effective Reagent for Reductive Dehalogenation of Organic Halides. SciSpace. Verfügbar unter: [\[Link\]](#)
- Al-Masoudi, N. A. et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Verfügbar unter: [\[Link\]](#)
- Etcheverry-Berrios, A. (2017). Antwort auf: How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. Verfügbar unter: [\[Link\]](#)
- Organic Synthesis. (s.d.). Nitrile to Amine (LiAlH<sub>4</sub> or LAH reduction). Organic Synthesis. Verfügbar unter: [\[Link\]](#)



- Wu, B. et al. (2008). Raney Ni/KBH<sub>4</sub>: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Verfügbar unter: [\[Link\]](#)
- Gowda, S. & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. Verfügbar unter: [\[Link\]](#)
- AdiChemistry. (s.d.). Lithium aluminium hydride (LiAlH<sub>4</sub>) - LAH - Reduction-Mechanism. AdiChemistry. Verfügbar unter: [\[Link\]](#)
- Dömling, A. et al. (2012). Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH. Verfügbar unter: [\[Link\]](#)
- Chemistry Steps. (s.d.). Nitrile Reduction Mechanism with LiAlH<sub>4</sub> and DIBAL to Amine or Aldehyde. Chemistry Steps. Verfügbar unter: [\[Link\]](#)
- Carter, S. E. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons. Verfügbar unter: [\[Link\]](#)
- Al-Jibori, S. A. et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. PMC - PubMed Central - NIH. Verfügbar unter: [\[Link\]](#)
- MySkinRecipes. (s.d.). (S)-1-(6-Bromopyridin-3-yl)ethanamine. MySkinRecipes. Verfügbar unter: [\[Link\]](#)
- Bentham Science Publisher. (s.d.). Tetrazoles: Synthesis and Biological Activity. Bentham Science Publisher. Verfügbar unter: [\[Link\]](#)
- Abdel-Wahab, B. F. et al. (2018). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC - NIH. Verfügbar unter: [\[Link\]](#)
- PubChem. (s.d.). 2-(6-Bromopyridin-3-yl)acetic acid. PubChem. Verfügbar unter: [\[Link\]](#)
- Martin, R. et al. (2021). Nickel-Catalyzed Photodehalogenation of Aryl Bromides. Organic Chemistry Portal. Verfügbar unter: [\[Link\]](#)

- Brainly.in. (2018). conversion of Acetonitrile into Acetic acid. Brainly.in. Verfügbar unter: [\[Link\]](#)
- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114. Verfügbar unter: [\[Link\]](#)
- Kao, G. N. et al. (1950). Raney nickel reductions. Indian Academy of Sciences. Verfügbar unter: [\[Link\]](#)
- Quirky Science. (2013). Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. Quirky Science. Verfügbar unter: [\[Link\]](#)
- Google Patents. (s.d.). Hydrolysis of acetonitrile to acetamide. Google Patents. Verfügbar unter: [\[Link\]](#)
- Zhou, Y. et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Semantic Scholar. Verfügbar unter: [\[Link\]](#)
- Filo. (2025). Question: How can you prepare acetic acid from acetonitrile? Filo. Verfügbar unter: [\[Link\]](#)
- Chemistry LibreTexts. (2021). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Verfügbar unter: [\[Link\]](#)
- PubMed. (s.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. Verfügbar unter: [\[Link\]](#)
- ResearchGate. (s.d.). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. ResearchGate. Verfügbar unter: [\[Link\]](#)
- Staskun, B. & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. Verfügbar unter: [\[Link\]](#)
- CK-12 Foundation. (2025). Preparation of Amines. CK-12 Foundation. Verfügbar unter: [\[Link\]](#)

- YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment.  
YouTube. Verfügbar unter: [\[Link\]](#)
- Beilstein Journals. (s.d.). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journals.  
Verfügbar unter: [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Question: How can you prepare acetic acid from acetonitrile? | Filo [\[askfilo.com\]](#)
- 2. eureka-select.com [\[eureka-select.com\]](#)
- 3. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [\[quirkyscience.com\]](#)
- 4. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [\[patents.google.com\]](#)
- 5. digitalcommons.georgiasouthern.edu [\[digitalcommons.georgiasouthern.edu\]](#)
- 6. Metal Hydride Reduction ( $\text{NaBH}_4$  and  $\text{LiAlH}_4$ ) | Pharmaguideline [\[pharmaguideline.com\]](#)
- 7. researchgate.net [\[researchgate.net\]](#)
- 8. A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 9. chem.libretexts.org [\[chem.libretexts.org\]](#)
- 10. rushim.ru [\[rushim.ru\]](#)
- 11. Tetrazoles via Multicomponent Reactions - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 12.  $\text{LiAlH}_4$  and  $\text{NaBH}_4$  Carbonyl Reduction Mechanism - Chemistry Steps [\[chemistrysteps.com\]](#)
- To cite this document: BenchChem. [Anwendungsleitfaden: Chemische Derivatisierung der Nitrilgruppe in 2-(6-Brompyridin-3-YL)acetonitril]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b129926#derivatization-of-the-nitrile-group-in-2-6-bromopyridin-3-yl-acetonitrile>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)